

DB04760: A Technical Guide for Researchers

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Compound of Interest

Compound Name: DB04760

Cat. No.: B1677353

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **DB04760**, a potent and highly selective, non-zinc-chelating inhibitor of matrix metalloproteinase-13 (MMP-13). This document summarizes its core molecular properties, mechanism of action, and key experimental findings related to its therapeutic potential in paclitaxel-induced neurotoxicity and oncology.

Core Molecular Data

A summary of the fundamental molecular information for **DB04760** is presented in the table below for quick reference.

Property	Value
Molecular Formula	C ₂₂ H ₂₀ F ₂ N ₄ O
Molecular Weight	410.42 g/mol
CAS Number	544678-85-5
Mechanism of Action	Selective, non-zinc-chelating inhibitor of MMP-13
Reported IC ₅₀	8 nM for MMP-13

Mechanism of Action and Therapeutic Rationale

DB04760 functions as a highly selective inhibitor of matrix metalloproteinase-13 (MMP-13), an enzyme implicated in the degradation of the extracellular matrix.^[1] Dysregulation of MMP-13 activity is associated with various pathological conditions, including cancer progression and chemotherapy-induced neurotoxicity.

Role in Paclitaxel-Induced Neurotoxicity

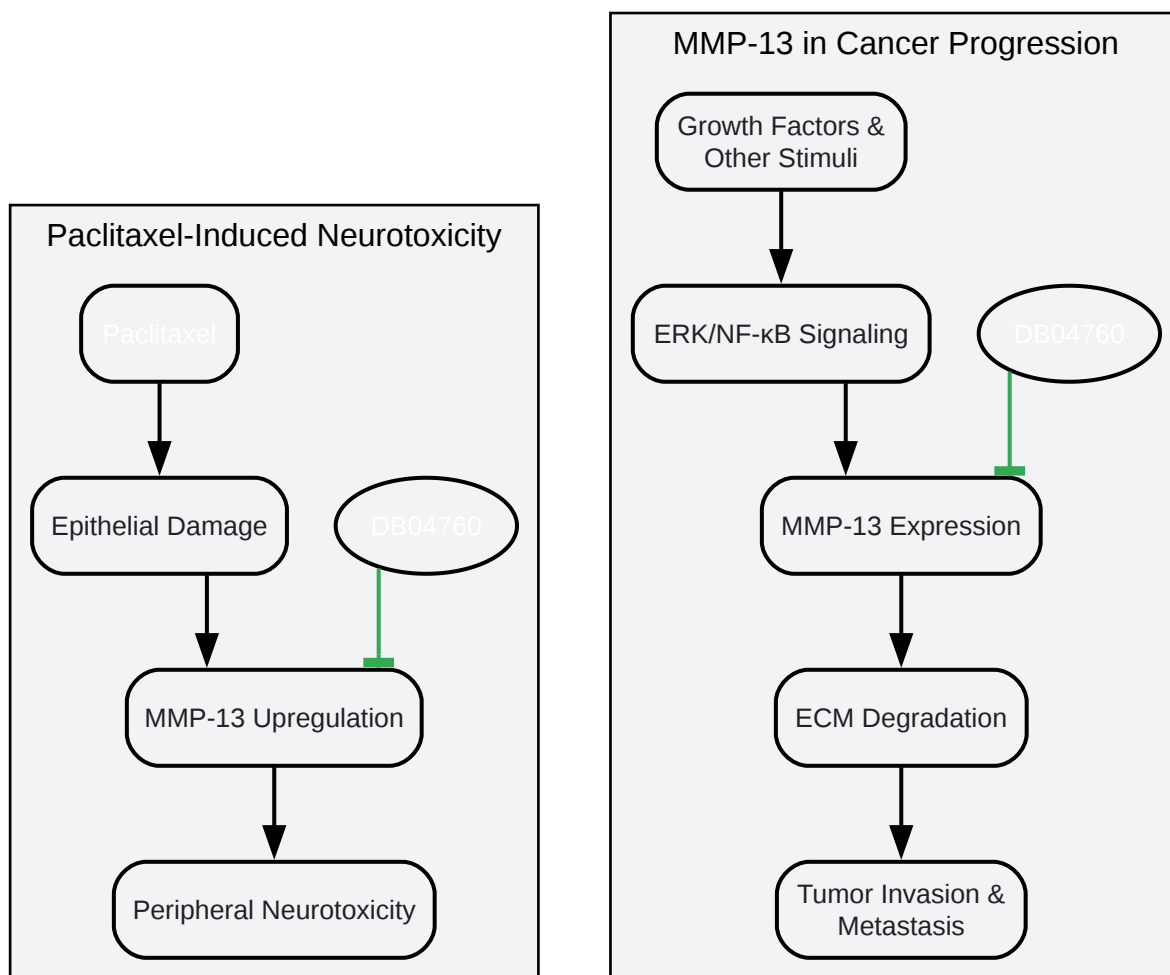
Paclitaxel, a widely used chemotherapeutic agent, can induce peripheral neuropathy, a debilitating side effect. Research suggests that paclitaxel can cause epithelial damage and lead to the ectopic expression of MMP-13.^[2] This increased MMP-13 activity is believed to contribute to the neurotoxic effects. By selectively inhibiting MMP-13, **DB04760** has been shown to significantly reduce paclitaxel-induced neurotoxicity, highlighting its potential as a co-therapeutic agent to mitigate chemotherapy side effects.^{[2][3]}

Anticancer Activity

MMP-13 plays a crucial role in cancer progression by facilitating tumor invasion, metastasis, and angiogenesis through the degradation of the extracellular matrix.^[1] The expression of MMP-13 is regulated by various signaling pathways, including the ERK/NF-κB axis, and is often associated with increased tumor aggressiveness and poor prognosis in several cancers. As a potent MMP-13 inhibitor, **DB04760** exhibits potential as an anticancer agent by disrupting these key processes in tumor development.

Key Signaling Pathways

The therapeutic effects of **DB04760** are intrinsically linked to the modulation of signaling pathways where MMP-13 is a key downstream effector. Below are diagrams illustrating the logical relationships in the context of paclitaxel-induced neurotoxicity and cancer.



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References

- 1. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]

- 3. Paclitaxel-induced epithelial damage and ectopic MMP-13 expression promotes neurotoxicity in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
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